

"N,N'-Dimethyl-1,3-propanediamine spectral data (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: *N,N'-Dimethyl-1,3-propanediamine*

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An In-depth Technical Guide to the Spectral Analysis of N,N-Dimethyl-1,3-propanediamine

Abstract

N,N-Dimethyl-1,3-propanediamine (CAS No. 109-55-7), a versatile aliphatic diamine, is a critical intermediate in the synthesis of a wide range of industrial and pharmaceutical products, including surfactants, epoxy resin hardeners, and corrosion inhibitors.[1] Its utility is derived from the distinct reactivity of its primary and tertiary amine functional groups. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and research applications. This guide provides a comprehensive analysis of the spectral data of N,N-Dimethyl-1,3-propanediamine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed molecular fingerprint. As a self-validating system, the data from each technique corroborates the others, offering a holistic and trustworthy structural elucidation.

Molecular Structure and Spectroscopic Assignment Framework

The structure of N,N-Dimethyl-1,3-propanediamine ($C_5H_{14}N_2$) features a three-carbon (propyl) chain linking a primary amine ($-NH_2$) at one terminus and a tertiary dimethylamine ($-N(CH_3)_2$) at the other.[2] This asymmetric arrangement results in five unique carbon environments and five distinct sets of protons, which form the basis of our spectroscopic analysis.

Caption: Molecular structure of N,N-Dimethyl-1,3-propanediamine with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For amines, the electronegative nitrogen atom deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[3]

Experimental Protocol: NMR Sample Preparation

A standard protocol for acquiring high-resolution NMR spectra involves the following steps:

- **Sample Preparation:** Dissolve 5-25 mg of N,N-Dimethyl-1,3-propanediamine in a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[1] For ^{13}C NMR, a more concentrated sample (20-100 mg) is often required.[1]
- **Deuterium Exchange (Optional for ^1H NMR):** To confirm the identity of the labile N-H protons, a "D₂O shake" can be performed. After acquiring an initial spectrum, a drop of deuterium oxide (D_2O) is added to the tube, the sample is shaken, and the spectrum is re-acquired. The exchange of N-H for N-D results in the disappearance of the N-H signal from the spectrum.[4]
- **Data Acquisition:** Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds for ^1H NMR.[1] For ^{13}C NMR, a proton-decoupled experiment is standard.

^1H NMR Spectral Analysis

The ^1H NMR spectrum is characterized by five distinct signals. The protons on carbons adjacent to nitrogen (α -protons) are deshielded and appear downfield.[3] The labile primary amine protons typically appear as a broad signal that does not couple with adjacent protons due to rapid chemical exchange.[3]

Table 1: Expected ^1H NMR Spectral Data

Signal Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
-N(CH ₃) ₂	~2.21	Singlet (s)	6H	Protons on two equivalent methyl groups attached to the tertiary nitrogen.
-N-CH ₂ - (C1)	~2.32	Triplet (t)	2H	α -protons to the tertiary amine, deshielded. Coupled to C2 protons.
-CH ₂ -CH ₂ -CH ₂ - (C2)	~1.65	Quintet (p)	2H	β -protons, less deshielded than α -protons. Coupled to C1 and C3 protons.
-CH ₂ -NH ₂ (C3)	~2.68	Triplet (t)	2H	α -protons to the primary amine, deshielded. Coupled to C2 protons.

| -NH₂ | 0.5 - 5.0 (variable) | Broad Singlet (br s) | 2H | Labile protons of the primary amine; signal is broad and its position is concentration-dependent.[\[3\]](#) |

Note: Specific chemical shift values are predictive based on typical ranges for aliphatic amines. [\[3\]](#)[\[5\]](#)[\[6\]](#)

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each chemically unique carbon atom. The deshielding effect of nitrogen is more pronounced in ¹³C NMR, with

carbons directly bonded to nitrogen appearing significantly downfield compared to simple alkanes.[3][4]

Table 2: Expected ^{13}C NMR Spectral Data

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
-N(CH₃)₂ (C4/C5)	~45.5	Methyl carbons attached to the tertiary nitrogen.
-N-CH ₂ - (C1)	~57.2	α -carbon to the tertiary amine.
-CH ₂ -CH ₂ -CH ₂ - (C2)	~29.5	Central methylene carbon, least affected by the nitrogen atoms.

| -CH₂-NH₂ (C3) | ~41.8 | α -carbon to the primary amine. |

Note: Chemical shift values are predictive based on typical ranges for aliphatic amines. Carbons attached to nitrogen typically appear in the 30-60 ppm range.[3][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[1] For N,N-Dimethyl-1,3-propanediamine, the key is to identify the signatures of the primary amine in the presence of the tertiary amine and the aliphatic backbone.

Experimental Protocol: Acquiring a Liquid Film IR Spectrum

- **Sample Application:** Place one drop of the neat (undiluted) liquid sample onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[1]
- **Film Formation:** Place a second salt plate on top and gently press to form a thin, uniform liquid film.

- Data Acquisition: Mount the plates in the spectrometer's sample holder and record the spectrum, typically over a range of 4000–400 cm^{-1} .^[1]

IR Spectral Interpretation

The IR spectrum provides clear, confirmatory evidence for the primary amine and the aliphatic structure. A primary amine is characterized by a pair of N-H stretching bands, whereas a tertiary amine has none.^[4]

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment	Causality
3350 - 3250 (two bands)	Medium	N-H Asymmetric & Symmetric Stretch	These two distinct peaks are a definitive signature of a primary amine (-NH ₂). ^{[4][8]}
2950 - 2800	Strong	C-H Aliphatic Stretch	Characteristic of the sp ³ C-H bonds in the methyl and methylene groups.
~1600	Medium	N-H Bend (Scissoring)	This bending vibration is also characteristic of a primary amine.
1250 - 1020	Medium-Weak	C-N Stretch	Corresponds to the stretching of the carbon-nitrogen single bonds in the molecule. ^[8]

| 910 - 665 | Strong, Broad | N-H Wag | This out-of-plane bending vibration is another feature of primary and secondary amines. |

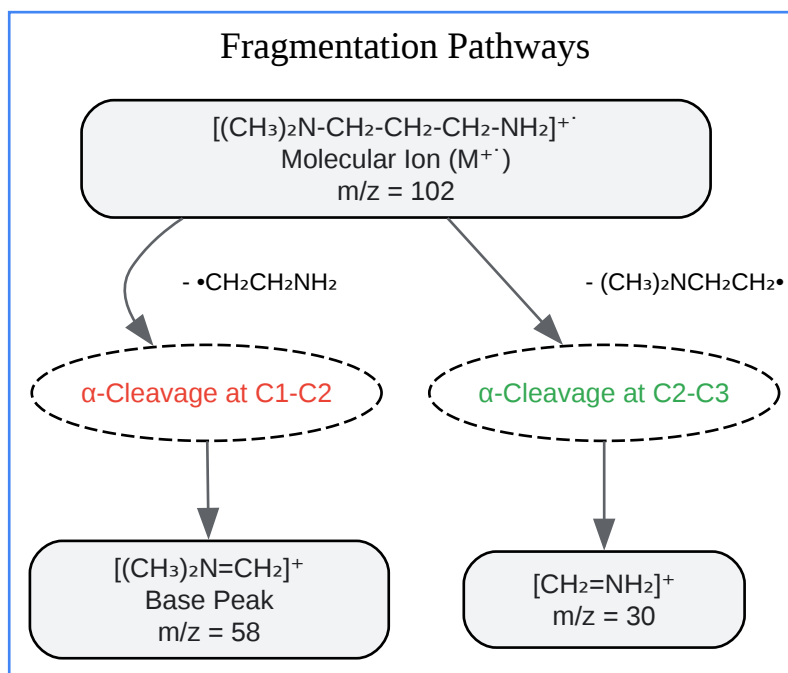
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information through controlled fragmentation of the molecule. For amines, two principles are key: the Nitrogen Rule and α -cleavage.

- The Nitrogen Rule: An organic molecule containing an even number of nitrogen atoms will have an even nominal molecular weight. N,N-Dimethyl-1,3-propanediamine has two nitrogen atoms, and its molecular weight is 102.18 g/mol, consistent with this rule.[2][9]
- α -Cleavage: This is the most common fragmentation pathway for amines. It involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[10][11] This process is driven by the formation of a stable, resonance-stabilized iminium cation.[9]

Fragmentation Analysis

Upon electron ionization (EI), N,N-Dimethyl-1,3-propanediamine forms a molecular ion ($M^{+\cdot}$) at m/z 102. This ion is energetically unstable and undergoes α -cleavage at one of two sites.



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Caption: Primary α -cleavage fragmentation pathways for N,N-Dimethyl-1,3-propanediamine.

The cleavage adjacent to the tertiary amine is highly favored because it results in a more substituted, and therefore more stable, tertiary iminium cation. This explains why the fragment at m/z 58 is the most abundant ion (the base peak) in the spectrum.^[12]

Table 4: Major Ions in the Electron Ionization Mass Spectrum

m/z	Relative Intensity	Proposed Fragment Ion	Formation Mechanism
102	Low	$[\text{C}_5\text{H}_{14}\text{N}_2]^+$	Molecular Ion ($\text{M}^{+\cdot}$)
58	100% (Base Peak)	$[(\text{CH}_3)_2\text{N}=\text{CH}_2]^+$	α -Cleavage: Loss of $\bullet\text{CH}_2\text{CH}_2\text{NH}_2$ radical from $\text{M}^{+\cdot}$.
44	Moderate	$[\text{CH}_3\text{NH}=\text{CH}_2]^+$	Possible rearrangement and fragmentation product.

| 30 | Moderate | $[\text{CH}_2=\text{NH}_2]^+$ | α -Cleavage: Loss of $(\text{CH}_3)_2\text{NCH}_2\text{CH}_2\bullet$ radical from $\text{M}^{+\cdot}$. |

Data interpreted from the NIST Mass Spectrum for N,N-Dimethyl-1,3-propanediamine.^[12]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and internally consistent structural elucidation of N,N-Dimethyl-1,3-propanediamine. ^1H and ^{13}C NMR define the unique carbon-hydrogen framework, IR spectroscopy confirms the presence of the primary amine and aliphatic functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns dominated by α -cleavage. These spectral data collectively serve as a definitive reference for researchers, scientists, and drug development professionals engaged in the use or synthesis of this important chemical intermediate.

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